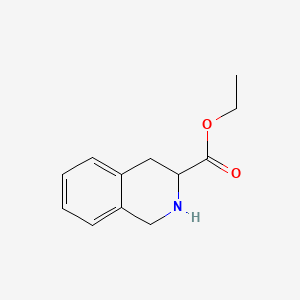

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-6,11,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHMPTHWVVRXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936050 | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41234-43-9, 15912-55-7 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41234-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041234439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate from Phenylalanine

This in-depth technical guide provides a comprehensive overview of the synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a constrained analog of phenylalanine, with a primary focus on the Pictet-Spengler reaction.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and critical process considerations to ensure successful and reproducible synthesis.

Introduction: The Significance of a Constrained Phenylalanine Analog

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) and its esters are of significant interest in medicinal chemistry as they represent conformationally restricted analogs of the amino acid phenylalanine.[1] This structural constraint imparts a higher degree of pre-organization, which can lead to enhanced binding affinity and selectivity for biological targets. Consequently, the Tic scaffold is a core structural element in a variety of biologically active compounds and peptide-based drugs.[1] The ethyl ester, in particular, serves as a key intermediate in the synthesis of more complex molecules, including quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. This guide will primarily focus on the most direct and widely employed synthetic route from L-phenylalanine: the Pictet-Spengler reaction.

The Pictet-Spengler Reaction: A Powerful Tool for Isoquinoline Synthesis

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a cornerstone of heterocyclic chemistry.[3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[3][4] The reaction is a special case of the Mannich reaction and is driven by the formation of a highly electrophilic iminium ion intermediate.[3]

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis of this compound from L-phenylalanine ethyl ester and formaldehyde proceeds through the following key steps:

-

Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of the phenylalanine derivative with formaldehyde. Under acidic conditions, this initially formed imine is protonated to generate a highly reactive iminium ion. The acid catalyst is crucial as the imine itself is not sufficiently electrophilic to induce ring closure.[3]

-

Electrophilic Aromatic Substitution: The electron-rich phenyl ring of the phenylalanine derivative then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. This step is generally favored at the ortho position to the ethylamine substituent.

-

Rearomatization: The resulting carbocation intermediate is then deprotonated to restore the aromaticity of the benzene ring, yielding the final 1,2,3,4-tetrahydroisoquinoline ring system.

Experimental Workflow: Pictet-Spengler Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is a synthesis of procedures reported in the literature, designed to be robust and reproducible.

Materials and Reagents:

-

L-Phenylalanine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Ethanol (EtOH)

-

Formaldehyde (37% aqueous solution, formalin)

-

Hydrobromic acid (47-48%) or concentrated Hydrochloric acid

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (if necessary)

Part 1: Esterification of L-Phenylalanine

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-phenylalanine in anhydrous ethanol.

-

Reaction: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting white solid is L-phenylalanine ethyl ester hydrochloride. This can be used directly in the next step or neutralized with a base and extracted to obtain the free amine.

Part 2: Pictet-Spengler Cyclization

-

Setup: To a round-bottom flask, add L-phenylalanine ethyl ester (or its hydrochloride salt) and the chosen acid (e.g., 47% hydrobromic acid).

-

Reaction: To this stirred mixture, add a 37% aqueous formaldehyde solution dropwise. Heat the reaction mixture to a temperature between 65°C and 90°C for 7-12 hours.[5] The optimal temperature is a balance between reaction rate and minimizing racemization.

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath to induce precipitation of the product as its hydrobromide or hydrochloride salt.

-

Collect the precipitate by filtration and wash with a cold solvent.

-

The salt can then be neutralized with a saturated aqueous solution of a base like sodium bicarbonate.

-

Extract the free base into an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

-

| Parameter | Condition 1 | Condition 2 |

| Starting Material | L-Phenylalanine | L-Phenylalanine |

| Aldehyde | 37% Formalin | 37% Formalin |

| Acid Catalyst | 47% Hydrobromic Acid | Concentrated HCl |

| Temperature | 65°C | Reflux |

| Reaction Time | 7 hours | Not specified |

| Yield | 86.4% (of the acid) | Not specified |

| Optical Purity | 97% ee (of the acid) | 50-85% ee (of the acid) |

This table presents data for the synthesis of the carboxylic acid, which is a direct precursor to the ethyl ester. The trends in yield and optical purity are expected to be similar for the ester synthesis.

Critical Considerations and Field-Proven Insights

-

Choice of Acid: While both hydrochloric and hydrobromic acid can be used, hydrobromic acid has been reported to result in higher optical purity of the product.[5] Sulfuric acid is also a viable option.

-

Control of Racemization: The chiral center at the C-3 position is susceptible to racemization under the acidic and heated conditions of the Pictet-Spengler reaction. Lower reaction temperatures generally favor retention of stereochemistry.[3] The degree of racemization can be assessed by chiral HPLC or by NMR using a chiral shift reagent on the final product.[6]

-

Substituent Effects: The electronic nature of the aromatic ring plays a significant role in the Pictet-Spengler reaction. Electron-donating groups on the phenyl ring accelerate the reaction by increasing the nucleophilicity of the ring, allowing for milder reaction conditions. Conversely, electron-withdrawing groups can hinder or prevent the cyclization.[3][7]

Alternative Synthetic Strategies: The Bischler-Napieralski Reaction

While the Pictet-Spengler reaction is the most direct route, the Bischler-Napieralski reaction offers an alternative pathway to the tetrahydroisoquinoline core.[1][8][9] This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline.[8][9][10] This intermediate would then require reduction to yield the desired tetrahydroisoquinoline.

To apply this to the synthesis of this compound, one would need to first prepare the corresponding N-acyl derivative of phenylalanine ethyl ester. While a viable synthetic strategy, it involves more steps compared to the direct Pictet-Spengler approach.

Caption: A conceptual workflow for the Bischler-Napieralski approach.

Product Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical data are characteristic of the target compound:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons of the heterocyclic ring, and the ethyl ester group. The diastereotopic protons of the CH₂ groups in the heterocyclic ring will likely appear as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₅NO₂ = 205.25 g/mol ), or the protonated molecule [M+H]⁺ at m/z 206.

-

Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the secondary amine, the C=O of the ester, and the aromatic C-H and C=C bonds.

Conclusion

The Pictet-Spengler reaction provides a reliable and efficient method for the synthesis of this compound from readily available L-phenylalanine. Careful control of reaction conditions, particularly temperature and the choice of acid catalyst, is crucial for maximizing yield and maintaining stereochemical integrity. This guide provides the necessary technical details and theoretical background to empower researchers to successfully implement this important transformation in their own laboratories.

References

- Google Patents. (n.d.). An improved method for preparation of substituted tetrahydroisoquinolines.

-

Wikipedia. (2023, December 2). Pictet–Spengler reaction. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Bischler–Napieralski reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The Pictet-Spengler Reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

-

ACS Publications. (2022, September 26). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. Retrieved from [Link]

-

ResearchGate. (n.d.). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Racemization of L-phenylalanine (0.1 g) at 100°C in a sealed.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. Retrieved from [Link]

-

De Gruyter. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

RSC Medicinal Chemistry. (n.d.). 4. Retrieved from [Link]

-

Semantic Scholar. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Retrieved from [Link]

-

MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

-

ResearchGate. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

-

LookChem. (n.d.). Cas 41234-43-9,this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

Sources

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its rigid tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering valuable insights for its application in research and drug development. A thorough understanding of these properties is paramount for optimizing reaction conditions, developing analytical methods, and predicting its behavior in biological systems. This document will delve into its chemical structure, physical characteristics, spectroscopic profile, and its significance as a synthetic intermediate.

Chemical and Physical Properties

A solid understanding of the chemical and physical properties of a compound is the foundation for its successful application in synthesis and drug design. These parameters influence its reactivity, solubility, and pharmacokinetic profile.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| CAS Number | 41234-43-9 | [1] |

| Appearance | Solid | |

| Melting Point | 204 °C | |

| Boiling Point | 313.2 °C at 760 mmHg | |

| Density | 1.101 g/cm³ | |

| Flash Point | 143.2 °C | |

| pKa (Predicted) | 2.21 ± 0.20 (for the parent carboxylic acid) | [2] |

| Storage | 2-8°C, keep in a dark place, sealed in dry conditions | [3] |

Synthesis of this compound

The synthesis of 1,2,3,4-tetrahydroisoquinolines is a well-established area of organic chemistry, with the Pictet-Spengler reaction being a cornerstone methodology.[4][5][6][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

General Synthetic Approach: The Pictet-Spengler Reaction

The synthesis of this compound can be envisioned through a Pictet-Spengler reaction between L-phenylalanine ethyl ester and formaldehyde, followed by cyclization.

Caption: Generalized Pictet-Spengler reaction workflow.

Illustrative Experimental Protocol

While a specific, detailed protocol for the synthesis of the title compound was not found in the searched literature, a general procedure based on the Pictet-Spengler reaction is outlined below. This is a representative protocol and would require optimization.

-

Reaction Setup: To a solution of L-phenylalanine ethyl ester (1 equivalent) in a suitable solvent (e.g., toluene or a biphasic system with water) is added an aqueous solution of formaldehyde (1.1 equivalents).

-

Acid Catalysis: A strong acid, such as hydrochloric acid or trifluoroacetic acid, is added to catalyze the reaction.[7] The mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. While a complete set of spectra for the title compound is not available, representative data for related tetrahydroisoquinoline structures are presented for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The expected NMR spectra for this compound would show characteristic signals for the aromatic protons of the benzene ring, the diastereotopic protons of the tetrahydroisoquinoline core, and the ethyl ester group. For similar tetrahydroisoquinoline derivatives, aromatic protons typically appear in the range of δ 7.0-7.5 ppm. The protons of the ethyl group would be observed as a quartet around δ 4.1-4.3 ppm and a triplet around δ 1.2-1.3 ppm.[1][8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically in the region of 1730-1750 cm⁻¹. Other characteristic peaks would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 205. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic cleavages of the tetrahydroisoquinoline ring.[10][11]

Analytical Methods

Robust analytical methods are crucial for assessing the purity and concentration of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

Caption: A typical HPLC workflow for analysis.

Illustrative HPLC Method Parameters

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.[12]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) would be employed.[13]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) would be appropriate.

-

Injection Volume: 10-20 µL.

Applications in Drug Development

The tetrahydroisoquinoline scaffold is a key component in a wide range of biologically active compounds. This compound, as a versatile intermediate, plays a significant role in the synthesis of novel therapeutic agents. It is notably used in the preparation of derivatives of quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[14][15] Its unique structure allows for modifications at the nitrogen atom and the ester group, enabling the generation of libraries of compounds for screening against various biological targets.

Stability and Storage

For maintaining the integrity of this compound, proper storage is essential. It should be stored in a cool, dry, and dark place, typically between 2-8°C.[14][3] The compound should be kept in a tightly sealed container to prevent moisture absorption and degradation. While specific stability data is not widely available, compounds with similar functional groups can be susceptible to hydrolysis of the ester and oxidation of the tetrahydroisoquinoline ring under harsh conditions (e.g., strong acids/bases, high temperatures, or exposure to oxidizing agents).

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical profile. This guide has provided a detailed overview of its known physicochemical properties, synthetic considerations, and analytical methodologies. While some experimental data, particularly regarding its solubility, pKa, and logP, remain to be fully elucidated in the public domain, the information presented here offers a solid foundation for researchers and drug development professionals. A comprehensive understanding of these characteristics is critical for leveraging the full potential of this versatile molecule in the creation of novel and effective therapeutics.

References

-

ChemBK. Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Available from: [Link]

-

Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available from: [Link]

-

Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]

-

RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021;11(23):13985-14013. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]

-

Beilstein Journals. Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Available from: [Link]

-

Wikipedia. Pictet–Spengler reaction. Available from: [Link]

-

PubChem. This compound hydrochloride. Available from: [Link]

-

ACS Publications. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. 2021;6(12):8365-8376. Available from: [Link]

-

ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Available from: [Link]

-

LookChem. Cas 41234-43-9,this compound. Available from: [Link]

-

ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. Available from: [Link]

-

NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. Available from: [Link]

-

SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Available from: [Link]

-

International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. 2019;8(11). Available from: [Link]

-

ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Available from: [Link]

-

University of Notre Dame. HPLC METHODOLOGY MANUAL. Available from: [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]

-

ResearchGate. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available from: [Link]

-

Journal of the Korean Chemical Society. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. 2013;57(4):501-507. Available from: [Link]

-

Pharmaffiliates. CAS No : 180468-42-2 | Product Name : Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate. Available from: [Link]

Sources

- 1. Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid CAS#: 74163-81-8 [m.chemicalbook.com]

- 3. 41234-43-9|this compound|BLD Pharm [bldpharm.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 11. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. jsbms.jp [jsbms.jp]

- 14. Cas 41234-43-9,this compound | lookchem [lookchem.com]

- 15. L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 74163-81-8 [chemicalbook.com]

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS number and supplier

An In-Depth Technical Guide to Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, applications, and practical experimental protocols, grounding all information in established scientific literature.

Introduction: A Privileged Scaffold in Drug Discovery

This compound (CAS No. 41234-43-9 ) is a synthetic organic compound featuring the 1,2,3,4-tetrahydroisoquinoline (THIQ) core structure.[1][2][3] The THIQ motif is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets with high affinity.[4] This structural versatility has led to the discovery and development of numerous therapeutic agents across various disease areas.[5]

The isoquinoline nucleus is found in a vast number of natural alkaloids, such as morphine and papaverine, which exhibit potent physiological effects.[6][7] The tetrahydro-derivative, particularly when functionalized with a carboxylic acid or its ester at the 3-position, serves as a crucial chiral starting material and intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[4] Its applications are extensive, ranging from the development of antihypertensive drugs like Quinapril to novel anticancer and antiviral agents.[4][5] This guide will explore the key technical aspects that make this compound an invaluable tool for drug discovery professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 41234-43-9 | [1][2][3][8] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][3] |

| Molecular Weight | 205.25 g/mol | [1][3] |

| Appearance | Solid / Colorless to Pale Yellow Sticky Oil | [1][9] |

| Melting Point | 204°C | [1][3] |

| Boiling Point | 313.2°C at 760 mmHg | [1] |

| Purity | Typically ≥95% - 99% (Commercial) | [1][2] |

| Storage | 2-8°C, Protect from light | [1][9] |

Note: Physical properties such as melting point can vary depending on the specific isomeric form (e.g., racemic vs. enantiomerically pure) and purity.

Synthesis and Reaction Pathways

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is most classically achieved via the Pictet-Spengler reaction . This powerful acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form the THIQ ring system.[5] This method is widely employed for its reliability and its ability to generate stereocenters with high control.

Below is a generalized workflow illustrating the Pictet-Spengler synthesis of a 1-substituted THIQ derivative, which is a foundational step for creating analogs of the title compound.

Caption: Generalized Pictet-Spengler Reaction Workflow.

For the title compound, a common synthetic route involves the esterification of the corresponding (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This is typically achieved by reacting the acid with ethanol in the presence of an acid catalyst (e.g., HCl or SOCl₂).

Core Applications in Drug Discovery

The THIQ scaffold is a cornerstone of modern medicinal chemistry due to its rigid, defined three-dimensional structure that allows for precise orientation of substituents to interact with biological targets.

Antihypertensive Agents: ACE Inhibitors

One of the most prominent applications of THIQ-3-carboxylic acid derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[4] The compound serves as a key intermediate for drugs like Quinapril , which are widely prescribed to manage hypertension and heart failure. The THIQ moiety mimics the binding motif of the natural substrate of ACE, leading to potent and selective inhibition.

Anticancer Therapeutics: Targeting Apoptosis

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Mcl-1.[10] These proteins are often overexpressed in cancer cells, allowing them to evade programmed cell death (apoptosis). By inhibiting these proteins, THIQ-based compounds can restore the natural apoptotic process in malignant cells.[10]

The diagram below illustrates the intrinsic apoptosis pathway and the role of Bcl-2 family proteins, the target of these THIQ derivatives.

Caption: Inhibition of Bcl-2 by THIQ Derivatives in Apoptosis.

Broad-Spectrum Pharmacological Activities

Research has demonstrated that the THIQ nucleus is a versatile scaffold for developing agents with a wide array of pharmacological activities, including:

-

Anti-HIV Activity : Certain THIQ derivatives have shown potent inhibition of HIV reverse transcriptase.[5]

-

Antimicrobial and Antifungal Activity : The scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.[5]

-

Neuropharmacological Effects : Due to its structural similarity to certain neurotransmitters, THIQ derivatives have been investigated as beta-adrenoreceptor agents and for their potential in treating neurodegenerative disorders.[11][12]

Experimental Protocol: N-Acylation for SAR Studies

A common step in lead optimization is the derivatization of the secondary amine at the N-2 position of the THIQ ring. This allows for the exploration of the structure-activity relationship (SAR). The following is a representative protocol for N-acylation.

Objective: To synthesize an N-benzoyl derivative of this compound.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add the base (TEA or DIPEA, 1.5 eq) dropwise while stirring.

-

Acylation: Slowly add benzoyl chloride (1.1 eq) to the cooled, stirring solution. A precipitate (triethylammonium chloride) may form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid chloride and the hydrochloride salt of the base.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzoyl product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Commercial Suppliers

This compound is available from several reputable chemical suppliers. Researchers should always obtain and consult the Safety Data Sheet (SDS) before handling.

| Supplier | Product Name | CAS Number |

| Alfa Aesar | This compound, 95% | 41234-43-9 |

| BLDpharm | This compound | 41234-43-9 |

| Nanjing Norris Pharm Tech | This compound | 41234-43-9 |

| ChemBK | Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate | 41234-43-9 |

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to vast chemical diversity and therapeutic potential. Its rigid, tunable scaffold has proven indispensable in the rational design of drugs targeting a wide spectrum of diseases. The continued exploration of this and related THIQ derivatives promises to yield novel therapeutics with improved efficacy and selectivity, underscoring its enduring importance in the field of drug discovery.

References

-

LookChem. Cas 41234-43-9, this compound. [Link]

-

LookChem. This compound CAS NO.41234-43-9. [Link]

-

ChemBK. Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate. [Link]

-

PubChem. This compound hydrochloride. [Link]

-

Science of Synthesis. Product Class 5: Isoquinolines. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Chemicals.co.uk. (s)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid suppliers USA. [Link]

-

Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

National Institutes of Health (NIH). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

-

International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

-

Pharmaffiliates. Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate. [Link]

-

ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. [Link]

-

PubMed. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. [Link]

-

De Gruyter. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]

-

National Institutes of Health (NIH). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound, CasNo.41234-43-9 Nanjing Norris Pharm Technology Co., Ltd. China (Mainland) [organic_1949.lookchem.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. ijstr.org [ijstr.org]

- 8. 41234-43-9|this compound|BLD Pharm [bldpharm.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Signature of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry, holds significant interest for the development of novel therapeutics. Its structural elucidation and characterization are paramount for ensuring purity, understanding reactivity, and confirming its identity in various stages of drug discovery and development. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into the interpretation of its unique spectral signature.

Molecular Structure and Synthesis

The foundational structure of this compound combines a tetrahydroisoquinoline core with an ethyl ester functional group at the 3-position. This arrangement provides a versatile platform for further chemical modifications.

A primary route for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction . This powerful cyclization reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form the tetrahydroisoquinoline ring system.[1][2][3][4] For the synthesis of the title compound, a suitable β-phenylethylamine derivative would react with a glyoxylate equivalent, followed by esterification.

Substrates [label="β-Phenylethylamine\n+ Glyoxylate Equivalent"]; Pictet_Spengler [label="Pictet-Spengler\nReaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization"]; Tetrahydroisoquinoline_Acid [label="1,2,3,4-Tetrahydroisoquinoline-\n3-carboxylic Acid"]; Esterification [label="Esterification\n(Ethanol, Acid Catalyst)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Ethyl 1,2,3,4-tetrahydroisoquinoline-\n3-carboxylate", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

Substrates -> Pictet_Spengler; Pictet_Spengler -> Cyclization; Cyclization -> Tetrahydroisoquinoline_Acid; Tetrahydroisoquinoline_Acid -> Esterification; Esterification -> Final_Product; }

Pictet-Spengler reaction workflow for the synthesis of the target compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals corresponding to the aromatic protons of the benzene ring, the diastereotopic protons of the tetrahydroisoquinoline core, and the ethyl ester group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic-H | 7.0 - 7.3 | Multiplet | Four protons on the benzene ring. | |

| CH (C3) | ~3.8 - 4.0 | Triplet or Doublet of Doublets | Methine proton at the chiral center. | |

| CH₂ (C4) | ~2.9 - 3.2 | Multiplet | Diastereotopic methylene protons adjacent to the aromatic ring. | |

| CH₂ (C1) | ~4.1 - 4.3 | AB quartet or two doublets | Diastereotopic methylene protons adjacent to the nitrogen. | |

| NH | Broad singlet | The chemical shift is dependent on solvent and concentration. | ||

| O-CH₂ (Ethyl) | ~4.2 | Quartet | ~7.1 | Methylene protons of the ethyl ester, coupled to the methyl protons.[5] |

| CH₃ (Ethyl) | ~1.2 - 1.3 | Triplet | ~7.1 | Methyl protons of the ethyl ester, coupled to the methylene protons.[5] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | ~170 - 175 | Carbonyl carbon of the ester.[6] |

| Aromatic C (quaternary) | ~135 - 140 | Two quaternary carbons in the benzene ring. |

| Aromatic CH | ~125 - 130 | Four methine carbons in the benzene ring. |

| O-CH₂ (Ethyl) | ~60 - 62 | Methylene carbon of the ethyl ester.[7] |

| C3 | ~55 - 60 | Methine carbon at the chiral center. |

| C1 | ~45 - 50 | Methylene carbon adjacent to the nitrogen. |

| C4 | ~30 - 35 | Methylene carbon adjacent to the aromatic ring. |

| CH₃ (Ethyl) | ~14 | Methyl carbon of the ethyl ester.[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium, Sharp | Characteristic of a secondary amine.[8][9] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium to Strong | |

| C=O Stretch (Ester) | 1735 - 1750 | Strong | A strong, sharp peak indicative of the ester carbonyl group.[10][11][12] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | |

| C-O Stretch (Ester) | 1000 - 1300 | Strong | Two bands are expected for the C-O single bond stretches.[12] |

| N-H Bend | 1550 - 1650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis. The molecular weight of this compound is 205.25 g/mol .

Expected Fragmentation Pattern:

The fragmentation of the molecular ion ([M]⁺˙ at m/z 205) is expected to proceed through several characteristic pathways:

-

Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z 176.

-

Loss of the ethoxy group (-OCH₂CH₃): This would lead to an acylium ion at m/z 160.

-

Loss of the entire ester group (-COOCH₂CH₃): This fragmentation would produce a fragment at m/z 132, corresponding to the tetrahydroisoquinoline cation.

-

Retro-Diels-Alder (RDA) reaction: The tetrahydroisoquinoline ring can undergo a characteristic RDA fragmentation, leading to the loss of ethylene (C₂H₄) from the molecular ion, resulting in a fragment at m/z 177.

-

Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for amines and would lead to the formation of a stable iminium ion.[13][14]

M [label="[M]⁺˙\nm/z = 205"]; F176 [label="[M - C₂H₅]⁺\nm/z = 176"]; F160 [label="[M - OC₂H₅]⁺\nm/z = 160"]; F132 [label="[M - COOC₂H₅]⁺\nm/z = 132"]; F177 [label="[M - C₂H₄]⁺\nm/z = 177 (RDA)"];

M -> F176 [label="- C₂H₅"]; M -> F160 [label="- OC₂H₅"]; M -> F132 [label="- COOC₂H₅"]; M -> F177 [label="RDA"]; }

Predicted major fragmentation pathways for this compound.

Conclusion

The spectroscopic analysis of this compound provides a detailed fingerprint for its identification and characterization. While experimental data for the free base is scarce, a robust understanding of its ¹H NMR, ¹³C NMR, IR, and MS spectra can be confidently predicted based on established principles and data from closely related structures. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this important molecule in the pursuit of new therapeutic agents. The provided analysis of expected spectral features will aid in the confirmation of its synthesis and in the assessment of its purity, which are critical steps in the drug development pipeline.

References

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Wikipedia. (2023). Pictet–Spengler reaction. [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

-

Yang, L., et al. (1999). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. Journal of Combinatorial Chemistry, 1(2), 126-134. [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 932. [Link]

-

Starke, I., et al. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-1527. [Link]

-

Li, X., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(10), 10568-10574. [Link]

-

Science of Synthesis. (n.d.). 15.5 Isoquinolines. [Link]

-

Baiz, C. R., et al. (2018). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 122(25), 5583-5590. [Link]

-

Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. [Link]

-

JoVE. (2024). Video: IR Frequency Region: X–H Stretching. [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. [Link]

-

University of California, Irvine. (n.d.). IR_lectureNotes.pdf. [Link]

-

University of Calgary. (n.d.). IR Chart. [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethyl ethanoate. [Link]

-

Analytical Sciences. (2019). Characterisation of four alkyl-branched fatty acids as methyl, ethyl, propyl and butyl esters using gas. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]

-

ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... [Link]

-

ResearchGate. (n.d.). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

Afonin, A. V., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7623. [Link]

-

Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505. [Link]

-

Řezanka, T., & Votruba, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 53(4), 753–764. [Link]

-

De La Cruz, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

PubChem. (n.d.). This compound hydrochloride. [Link]

-

ResearchGate. (n.d.). Crucial ¹H- and ¹³C-NMR chemical shifts and NOE effects for esters. [Link]

-

SpectraBase. (n.d.). Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Plot of calculated vs. experimental ¹³C chemical shifts for ethyl (Z). [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

-

University of Calgary. (n.d.). CSD Solution #13. [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. [Link]

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 726-735. [Link]

-

Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

-

Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 513-533. [Link]

-

ChemBK. (n.d.). Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate. [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. name-reaction.com [name-reaction.com]

- 5. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. Video: IR Frequency Region: X–H Stretching [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives

Foreword: From Serendipity to Design in Drug Discovery

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) framework stands as a "privileged scaffold," a molecular architecture that has repeatedly demonstrated the ability to bind to a diverse range of biological targets. The incorporation of a carboxylic acid at the 3-position, yielding 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH), imbues this scaffold with the characteristics of a constrained amino acid, opening avenues for the development of peptidomimetics and small molecule therapeutics with enhanced conformational stability and target specificity. The translation of these molecules from theoretical design to clinical reality is, however, critically dependent on a profound understanding of their three-dimensional structure at the atomic level. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the crystal structure of THIQ-3-COOH derivatives. We will delve into the experimental nuances of obtaining high-quality single crystals, dissect the conformational intricacies of the THIQ core, and analyze the supramolecular architecture dictated by intermolecular interactions. This guide aims to equip the reader with the foundational knowledge necessary to leverage crystal engineering principles in the rational design of next-generation therapeutics based on this versatile scaffold.

The Cornerstone of Structural Elucidation: The Art and Science of Crystallization

The journey to deciphering the crystal structure of a THIQ-3-COOH derivative begins with the often-challenging, yet paramount, task of growing single crystals of sufficient size and quality for X-ray diffraction analysis. The physicochemical properties of these derivatives, which can range from zwitterionic solids to oily products, necessitate a tailored approach to crystallization.

Foundational Principles of Crystallization for THIQ-3-COOH Derivatives

The crystallization of THIQ-3-COOH derivatives is governed by the principles of solubility and supersaturation. The ideal solvent or solvent system is one in which the compound exhibits moderate solubility at elevated temperatures and significantly lower solubility at room or sub-ambient temperatures. For many THIQ-3-COOH derivatives, which possess both polar (carboxylic acid, amine) and non-polar (aromatic ring) functionalities, solvent selection is a critical experimental parameter.

Experimental Protocol: A Generalizable Workflow for Single Crystal Growth

The following protocol outlines a systematic approach to the crystallization of THIQ-3-COOH derivatives. It is crucial to recognize that this is a starting point, and optimization of solvent systems, temperature, and evaporation rate is often necessary.

Materials:

-

Purified THIQ-3-COOH derivative (≥98% purity)

-

A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, water)

-

Small-volume, clear glass vials (e.g., 1-4 mL) with screw caps or loose-fitting lids

-

Heating block or water bath

-

Micro-filtration apparatus (e.g., syringe filters with appropriate membrane)

Step-by-Step Methodology:

-

Solubility Screening: Begin by assessing the solubility of a small amount of the purified compound (1-2 mg) in a range of solvents (0.2-0.5 mL) at room temperature. Observe for complete dissolution, partial dissolution, or insolubility.

-

Hot Dissolution: For solvents that show partial or poor solubility at room temperature, gently warm the mixture to near the solvent's boiling point. If the compound dissolves completely, it is a potential candidate for cooling crystallization.

-

Preparation of a Saturated Solution: In a clean vial, dissolve a larger quantity of the compound (e.g., 5-10 mg) in a minimal amount of the chosen hot solvent to achieve a saturated or near-saturated solution.

-

Hot Filtration (Optional but Recommended): If any particulate matter is visible in the hot solution, perform a rapid hot filtration through a pre-warmed syringe filter into a clean, pre-warmed vial. This step removes insoluble impurities that can hinder crystal nucleation and growth.

-

Slow Cooling and Evaporation:

-

Method A: Slow Cooling: Tightly cap the vial and allow it to cool slowly to room temperature. Subsequently, the vial can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to further decrease solubility and promote crystallization.

-

Method B: Slow Evaporation: Loosely cover the vial (e.g., with a cap having a small hole or by not tightening the cap completely) and leave it undisturbed in a vibration-free environment. This allows for the slow evaporation of the solvent, gradually increasing the concentration and leading to crystallization. A water/methanol (3:1) solution allowed to evaporate slowly at ambient conditions has been successfully used for the crystallization of a tetrahydroisoquinolinium salt[1].

-

-

Crystal Harvesting and Observation: Monitor the vials periodically for the formation of single crystals. Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of ice-cold solvent and allow them to air dry.

The THIQ-3-COOH Scaffold: A Study in Conformational Restraint and Flexibility

The therapeutic potential of THIQ-3-COOH derivatives is intrinsically linked to their constrained, yet tunable, three-dimensional architecture. X-ray crystallography provides unparalleled insight into the preferred conformations of the tetrahydroisoquinoline ring system and the orientation of the crucial carboxylic acid substituent.

The Half-Chair Conformation of the Tetrahydroisoquinoline Ring

In the solid state, the saturated heterocyclic ring of the tetrahydroisoquinoline moiety typically adopts a half-chair conformation. This is a consequence of the sp3-hybridized carbon atoms in the alicyclic portion of the ring system, which strive to minimize torsional strain. The specific puckering of the ring can be influenced by the nature and stereochemistry of substituents at various positions. For instance, in the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate, the axially chiral conformation of the tetrahydroisoquinolinium cation is described as left-handed, with a C4—C3—N2—C1 torsion angle of -65.8 (3)°[1].

Rotational Isomerism in N-Acyl Derivatives: A Critical Consideration

A key structural feature of N-acyl derivatives of THIQ-3-COOH is the presence of rotational isomers, or rotamers, arising from the hindered rotation around the amide C-N bond. This phenomenon has been observed in solution by NMR spectroscopy and is also evident in the solid state[2]. The energy barrier to interconversion between these rotamers can be significant, on the order of ~17 kcal/mol for some N-arylacyl analogs[2]. This has profound implications for drug design, as only one of the rotamers may adopt the bioactive conformation required for binding to a biological target.

The presence of these rotamers is a direct consequence of the partial double-bond character of the amide bond. The specific conformation adopted in the crystal structure will be the one that is most stable in the crystalline environment, influenced by both intramolecular steric effects and intermolecular packing forces.

The Supramolecular Architecture: Intermolecular Interactions in the Crystalline State

The arrangement of molecules in a crystal, known as the crystal packing, is dictated by a complex interplay of intermolecular forces. For THIQ-3-COOH derivatives, hydrogen bonding and van der Waals interactions are the primary drivers of the supramolecular assembly.

The Dominant Role of Hydrogen Bonding

The carboxylic acid and the secondary amine (in the parent acid) or amide (in N-acyl derivatives) functionalities of THIQ-3-COOH derivatives are potent hydrogen bond donors and acceptors. This leads to the formation of robust and often predictable hydrogen-bonding networks in the solid state.

In the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate, an intricate two-dimensional hydrogen-bond network is observed, with the tetrahydroisoquinolinium cations tethered to anionic hydrogen-bonded layers through N—H⋯O hydrogen bonds[1]. This layered structure results in distinct hydrophilic and hydrophobic regions within the crystal[1].

A Comparative Look at Crystallographic Data

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| 1,2,3,4-Tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate | Orthorhombic | P2₁2₁2₁ | 7.0695(3) | 7.4842(3) | 26.9573(10) | [1] |

This table will be populated with data for additional derivatives as it becomes publicly available.

Visualizing the Molecular and Supramolecular Architecture

To facilitate a deeper understanding of the structural concepts discussed, the following diagrams, generated using Graphviz, illustrate key molecular and workflow representations.

Caption: Molecular structure of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Caption: A generalized workflow for the determination of the crystal structure of THIQ-3-COOH derivatives.

Concluding Remarks and Future Directions

The crystal structure of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives provides a fundamental basis for understanding their chemical behavior and biological activity. The insights gained from single-crystal X-ray diffraction, particularly concerning the conformational preferences of the THIQ core and the nature of intermolecular interactions, are invaluable for the structure-based design of novel therapeutic agents. The phenomenon of rotational isomerism in N-acyl derivatives underscores the importance of considering dynamic conformational equilibria in drug design.

Future research in this area should focus on expanding the library of publicly available crystal structures for a wider range of THIQ-3-COOH derivatives. This would enable a more comprehensive comparative analysis and the development of predictive models for crystal packing and conformation. Furthermore, co-crystallization studies with pharmaceutically relevant co-formers could provide a strategy for modulating the physicochemical properties of these compounds, such as solubility and stability. Ultimately, a deeper understanding of the solid-state chemistry of this privileged scaffold will undoubtedly accelerate its journey from a promising molecular framework to a source of life-changing medicines.

References

-

Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. [Link]

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]

-

Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. [Link]

-

Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. [Link]

-

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. [Link]

-

(PDF) Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]

-

Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link]

-

Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. [Link]

-

Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate. [Link]

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. [Link]

-

3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1). [Link]

Sources

- 1. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on its Biological Significance and Therapeutic Potential

Introduction

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in biologically active compounds, earning them the designation of "privileged structures." The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a quintessential example of such a core.[1] This heterocyclic motif, an integral component of the vast family of isoquinoline alkaloids, is widely distributed in nature and has been extensively explored in synthetic medicinal chemistry.[2][3][4] The inherent structural rigidity and three-dimensional character of the THIQ nucleus allow it to present a variety of substituents in precise spatial orientations, enabling potent and selective interactions with a multitude of biological targets.

Compounds based on the THIQ scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, neuro-modulatory, antiviral, and antimicrobial properties.[2][5] This guide offers a comprehensive exploration of the biological significance of the THIQ scaffold for researchers, scientists, and drug development professionals. We will delve into its natural origins and biosynthesis, dissect its diverse pharmacological activities with a focus on mechanisms of action, present key structure-activity relationships (SAR), and provide detailed methodologies for its synthesis and evaluation, thereby furnishing a holistic view of its enduring importance in the quest for novel therapeutics.

Natural Occurrence and Biosynthesis: Nature's Blueprint

The THIQ core is the foundational element of numerous isoquinoline alkaloids, a large class of natural products responsible for the medicinal properties of many plants.[2][3] The biosynthesis of this scaffold in nature is a testament to enzymatic elegance, primarily relying on the Pictet-Spengler reaction . This key biological process involves the condensation of a β-phenylethylamine (often derived from the amino acids tyrosine or phenylalanine) with an aldehyde or keto acid, followed by an enzyme-catalyzed cyclization to form the core THIQ structure.[6][7]

A pivotal intermediate in the biosynthesis of many complex THIQ alkaloids is (S)-reticuline . Its formation begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to yield (S)-norcoclaurine. A series of subsequent enzymatic methylations and hydroxylations transforms (S)-norcoclaurine into the versatile (S)-reticuline, which serves as a branching point for the synthesis of diverse alkaloid classes, including morphine, codeine, and berberine.[6][7]

Many naturally occurring THIQ-containing compounds are themselves potent therapeutic agents. A prominent example is Trabectedin (Yondelis, ET-743) , a complex THIQ alkaloid isolated from the Caribbean tunicate Ecteinascidia turbinata, which is now an approved anticancer drug.[5] Another class includes the THIQ antitumor antibiotics like Naphthyridinomycin , isolated from various microorganisms, which exhibit broad-spectrum antimicrobial and potent antitumor activities.[2][8]

Pharmacological Significance and Therapeutic Applications

The versatility of the THIQ scaffold has rendered it a "privileged" structure for targeting a wide array of biological systems. Its derivatives have been successfully developed as clinical drugs and continue to be a fertile ground for the discovery of new therapeutic agents.

Anticancer Activity

The complex tumor microenvironment and the rise of drug resistance necessitate the development of novel anticancer agents.[9][10] THIQ-based compounds have emerged as powerful tools in this fight, acting through diverse mechanisms such as inducing apoptosis, inhibiting cell cycle progression, and disrupting key cancer signaling pathways.[11][12]

A landmark example is Trabectedin (Yondelis) , used for treating soft tissue sarcoma and ovarian cancer.[5] Its complex THIQ structure allows it to bind to the minor groove of DNA, triggering a cascade of events that ultimately leads to cell cycle arrest and apoptosis.

More recently, research has focused on designing THIQ derivatives to inhibit specific oncogenic drivers. For instance, novel synthetic THIQs have shown potent inhibitory activity against KRas , a frequently mutated oncogene in pancreatic, lung, and colorectal cancers.[5] Another critical mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway , a key regulator of cancer cell proliferation and survival.[13]

| Compound | R¹ | R² | R³ | HCT116 GI₅₀ (μM) | NUGC-3 GI₅₀ (μM) | PC-3 GI₅₀ (μM) |

| 5a | H | H | H | 2.871 | 3.543 | 3.981 |

| 5b | OCH₃ | H | H | 2.115 | 2.876 | 2.998 |

| 5c | H | OCH₃ | H | 2.543 | 3.112 | 3.221 |

| Table 1: Comparative anticancer activity of THIQ derivatives, highlighting the impact of methoxy substitutions on growth inhibition (GI₅₀) in various cancer cell lines. Data sourced from Sim et al. (2021).[13] |

The structure-activity relationship (SAR) data in Table 1 indicates that the placement of electron-donating methoxy groups on the THIQ scaffold can significantly enhance cytotoxic potency.[13]

Neuropharmacological Activity

The THIQ scaffold is particularly significant in neuroscience due to its structural similarity to dopamine and other catecholamine neurotransmitters. This allows THIQ derivatives to interact with a range of central nervous system (CNS) targets, including dopaminergic, serotonergic, and adrenergic receptors.[14] However, this relationship is a double-edged sword, as different THIQ compounds can exert either neurotoxic or neuroprotective effects.

Neurotoxicity: Endogenously formed THIQs, such as salsolinol and tetrahydropapaveroline (THP) , have been implicated in the pathology of Parkinson's disease.[15][16] These compounds can be formed in the brain via the condensation of dopamine with aldehydes (e.g., acetaldehyde from alcohol metabolism).[15] Their neurotoxic effects are attributed to the inhibition of mitochondrial complex I and the generation of reactive oxygen species (ROS), leading to oxidative stress and the progressive loss of dopamine neurons.[15][17][18]

Neuro-modulation: In contrast, synthetic THIQ derivatives are being developed as therapeutic agents for neurological and psychiatric disorders. For example, specific analogs act as positive allosteric modulators (PAMs) of NMDA receptors , particularly those containing the GluN2B subunit.[19] By enhancing receptor activity, these compounds have potential for treating cognitive deficits associated with various CNS disorders. Other derivatives have been designed as selective antagonists for dopamine D2 and D3 receptors, offering potential treatments for conditions like schizophrenia and addiction.[20]

Antimicrobial and Antiviral Activities

The rise of drug-resistant pathogens poses a significant global health threat. The THIQ scaffold has proven to be a valuable template for the development of novel anti-infective agents.

-